tert-butyl N-[3-[(5-methylpyrimidin-2-yl)methylamino]-3-oxopropyl]carbamate
Description
tert-Butyl N-[3-[(5-methylpyrimidin-2-yl)methylamino]-3-oxopropyl]carbamate is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butyl carbamate group attached to a propyl chain, which is further linked to a methylpyrimidine moiety. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl N-[3-[(5-methylpyrimidin-2-yl)methylamino]-3-oxopropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-10-7-16-11(17-8-10)9-18-12(19)5-6-15-13(20)21-14(2,3)4/h7-8H,5-6,9H2,1-4H3,(H,15,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOWJJCOYASDEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)CNC(=O)CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[(5-methylpyrimidin-2-yl)methylamino]-3-oxopropyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of 5-methylpyrimidine-2-ylmethylamine, which is then reacted with tert-butyl carbamate under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The overall yield of the synthesis can be improved by fine-tuning these parameters and employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-[(5-methylpyrimidin-2-yl)methylamino]-3-oxopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-[(5-methylpyrimidin-2-yl)methylamino]-3-oxopropyl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new compounds .
Biology and Medicine
Its structure can be modified to enhance biological activity, making it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a useful building block for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[(5-methylpyrimidin-2-yl)methylamino]-3-oxopropyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(5,5-difluoropiperidin-3-yl)carbamate: This compound shares the tert-butyl carbamate group but differs in the attached moiety, which is a difluoropiperidine instead of a methylpyrimidine.
tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: Another similar compound with a pyrazole moiety instead of a pyrimidine.
Uniqueness
Its methylpyrimidine moiety provides unique interactions in biological systems, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
